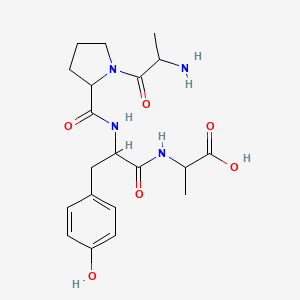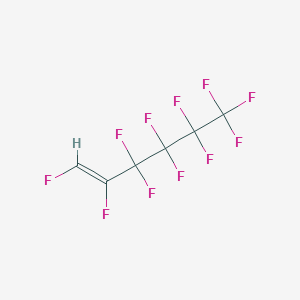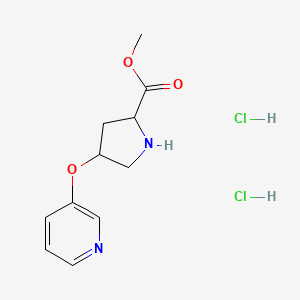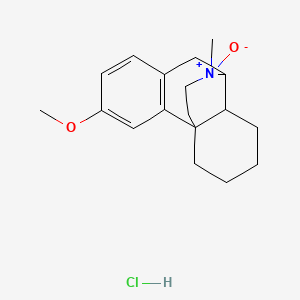
5-Pyrimidineacetic acid, 6-hydroxy-2-(4-methoxybenzyl)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pyrimidineacetic acid, 6-hydroxy-2-(4-methoxybenzyl)-4-methyl- is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidineacetic acid, 6-hydroxy-2-(4-methoxybenzyl)-4-methyl- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Substitution Reactions: The introduction of the hydroxy, methoxybenzyl, and methyl groups can be achieved through various substitution reactions. For example, the hydroxy group can be introduced via hydroxylation using reagents like hydrogen peroxide or osmium tetroxide.
Final Assembly: The final compound is assembled by coupling the substituted pyrimidine with acetic acid derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
5-Pyrimidineacetic acid, 6-hydroxy-2-(4-methoxybenzyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, such as the reduction of the pyrimidine ring using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxybenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
5-Pyrimidineacetic acid, 6-hydroxy-2-(4-methoxybenzyl)-4-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 5-Pyrimidineacetic acid, 6-hydroxy-2-(4-methoxybenzyl)-4-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Pyrimidineacetic acid, 6-hydroxy-2-(4-chlorobenzyl)-4-methyl-
- 5-Pyrimidineacetic acid, 6-hydroxy-2-(4-fluorobenzyl)-4-methyl-
- 5-Pyrimidineacetic acid, 6-hydroxy-2-(4-nitrobenzyl)-4-methyl-
Uniqueness
5-Pyrimidineacetic acid, 6-hydroxy-2-(4-methoxybenzyl)-4-methyl- is unique due to the presence of the methoxybenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
64677-94-7 |
|---|---|
Formule moléculaire |
C15H16N2O4 |
Poids moléculaire |
288.30 g/mol |
Nom IUPAC |
2-[2-[(4-methoxyphenyl)methyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetic acid |
InChI |
InChI=1S/C15H16N2O4/c1-9-12(8-14(18)19)15(20)17-13(16-9)7-10-3-5-11(21-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,18,19)(H,16,17,20) |
Clé InChI |
IFCSEEAOHKJMQS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NC(=N1)CC2=CC=C(C=C2)OC)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid](/img/structure/B12107136.png)


![6,7-dihydroxy-1,6-dimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B12107151.png)


![4-(6-((2-Methoxyethyl)amino)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12107169.png)

![(2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate](/img/structure/B12107174.png)

![9-Azabicyclo[3.3.1]nona-2,6-diene;hydrochloride](/img/structure/B12107185.png)
![4-Hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.14,8.08,10.017,20]henicos-14-ene-3,11-dione](/img/structure/B12107220.png)


